molecular formula C10H17NO4 B3228367 1-Ethyl 3-methyl piperidine-1,3-dicarboxylate CAS No. 126291-63-2

1-Ethyl 3-methyl piperidine-1,3-dicarboxylate

Cat. No.: B3228367
CAS No.: 126291-63-2
M. Wt: 215.25 g/mol
InChI Key: LELILEJUDBAGQZ-UHFFFAOYSA-N
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Description

1-Ethyl 3-methyl piperidine-1,3-dicarboxylate is a piperidine-derived dicarboxylate ester characterized by ethyl and methyl ester groups at positions 1 and 3 of the piperidine ring, respectively. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereochemical flexibility (due to the piperidine ring’s chair conformers) and functional group reactivity make it valuable for asymmetric catalysis and medicinal chemistry applications. The molecular formula is C₁₀H₁₅NO₄, with a molecular weight of 213.23 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name

1-O-ethyl 3-O-methyl piperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-3-15-10(13)11-6-4-5-8(7-11)9(12)14-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELILEJUDBAGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662911
Record name 1-Ethyl 3-methyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126291-63-2
Record name 1-Ethyl 3-methyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Ethyl 3-methyl piperidine-1,3-dicarboxylate involves several steps. One common method includes the reaction of piperidine with ethyl chloroformate and methyl chloroformate under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl 3-methyl piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

1-Ethyl 3-methyl piperidine-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl 3-methyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-ethyl 3-methyl piperidine-1,3-dicarboxylate and analogous piperidine/pyrrolidine dicarboxylates:

Compound Name Molecular Formula Substituents Stereochemistry Synthesis Method Yield/Purity Key Applications
This compound C₁₀H₁₅NO₄ Ethyl (C1), methyl (C3) Racemic or undefined Esterification of piperidine-1,3-dicarboxylic acid with ethanol and methanol 55–75% (typical) Intermediate for fluorogenic probes, indolizine synthesis
1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate C₁₂H₂₁NO₄ tert-Butyl (C1), methyl (C3) Racemic Boc-protection of nipecotic acid followed by esterification 31–53% Precursor to nociceptin antagonists
1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate C₁₈H₂₃NO₄ Benzyl (C1), ethyl (C3), methyl (C3) Undefined Benzylation and sequential esterification 95% purity Chiral building block for peptidomimetics
1-(tert-Butyl) 3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate C₁₃H₂₁NO₆ tert-Butyl (C1), ethyl (C3), hydroxyl (C4) (3S,4R) configuration Asymmetric hydroxylation followed by Boc/ethyl ester coupling Not reported Synthesis of stereochemically complex APIs
1-tert-Butyl 3-methyl (3R,5S)-5-substituted piperidine-1,3-dicarboxylate C₁₇H₂₈N₂O₆ tert-Butyl (C1), methyl (C3), benzimidazole (C5) (3R,5S) configuration Microwave-assisted alkylation High purity (HPLC) Intermediate for TAK-272 (hypertension drug)

Stereochemical and Functional Group Variations

  • Substituent Effects: The tert-butyl group in analogs (e.g., ) enhances steric hindrance, slowing hydrolysis compared to ethyl/methyl esters.
  • Stereoselectivity : Compounds like the (3S,4R)-4-hydroxypiperidine derivative () exhibit distinct pharmacological profiles due to hydrogen-bonding interactions at C4. In contrast, racemic this compound lacks defined stereocenters, limiting its use in enantioselective synthesis.

Application-Specific Performance

  • Pharmaceutical Intermediates : tert-Butyl/methyl piperidine dicarboxylates () are preferred for CNS drug synthesis due to enhanced blood-brain barrier permeability.
  • Fluorogenic Probes : Ethyl/methyl esters () are optimal for indolizine derivatives due to their electron-withdrawing ester groups, enhancing fluorescence quantum yields.

Key Research Findings

Thermal Stability : Ethyl/methyl esters (e.g., this compound) exhibit lower thermal stability (decomposition at 150°C) compared to tert-butyl analogs (>200°C).

Biological Activity : Piperidine dicarboxylates with hydroxyl or benzimidazole substituents () show 10–100x higher binding affinity to neurokinin receptors than unsubstituted analogs.

Chromatographic Behavior : Racemic mixtures (e.g., 1-ethyl 3-methyl derivatives) require chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for resolution, whereas stereodefined analogs () are separable via standard reverse-phase HPLC.

Biological Activity

1-Ethyl 3-methyl piperidine-1,3-dicarboxylate (EMPD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of EMPD, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

EMPD is characterized by its piperidine ring structure with two carboxylate groups. Its molecular formula is C8H13N2O4C_8H_{13}N_2O_4, and it possesses a molecular weight of 187.20 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which influence its biological activity and therapeutic potential.

Biological Activities

Antimicrobial Properties
Recent studies have demonstrated that EMPD exhibits notable antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been identified as a primary mechanism of action, leading to cell lysis and death.

Anticancer Activity
EMPD has shown promise as an anticancer agent in several preclinical studies. It has been reported to inhibit the proliferation of cancer cell lines, including breast and pancreatic cancer cells. The compound's mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

The biological activity of EMPD is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : EMPD may act as an inhibitor of key enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Modulation : The compound has been shown to bind to certain receptors, influencing downstream signaling cascades that regulate cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at the University of Groningen evaluated EMPD's effectiveness against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial viability at sub-micromolar concentrations.
  • Anticancer Research : In a comparative study assessing various piperidine derivatives, EMPD was found to exhibit superior growth inhibition in human breast cancer MCF-7 cells compared to other compounds in its class. The study highlighted the compound's potential as a lead candidate for further drug development.

Table 1: Summary of Biological Activities of EMPD

Activity TypeTarget Organisms/CellsMechanismReference
AntimicrobialBacterial strainsMembrane disruption
AnticancerMCF-7 (breast cancer)Apoptosis induction
Pancreatic cancerCell cycle arrest

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethyl 3-methyl piperidine-1,3-dicarboxylate
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1-Ethyl 3-methyl piperidine-1,3-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.